Lipophilicity (LogP) Differentiation Between 3-Pyridyl and 2-Pyridyl Isomers
The experimentally determined LogP of the 3-pyridyl isomer is 2.82 , whereas the computationally predicted SlogP of the 2-pyridyl isomer is 3.78 [1]. This ΔLogP of 0.96 log units corresponds to an ~9.1-fold difference in octanol-water partition coefficient. The lower lipophilicity of the 3-pyridyl isomer predicts higher aqueous solubility and reduced non-specific protein binding compared to the 2-pyridyl isomer, making it preferable for fragment-based screening and lead optimization campaigns where promiscuity must be minimized.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.82 (experimental) |
| Comparator Or Baseline | tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate; SlogP = 3.78 (predicted) |
| Quantified Difference | ΔLogP = 0.96 (9.1-fold lower lipophilicity for 3-pyridyl isomer) |
| Conditions | Experimental LogP from Chemscene analytical data; predicted SlogP from MMsINC database |
Why This Matters
A 9-fold lipophilicity difference directly influences solubility, permeability, and CYP450 binding; researchers optimizing oral bioavailability or minimizing off-target effects should not interchange these isomers without re-profiling ADME properties.
- [1] MMsINC Database. tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate. SlogP = 3.7814. Available at: http://mms.dsfarm.unipd.it (accessed 2026-05-02). View Source
